molecular formula C8H11NO4 B12100756 2-(4-Piperidine)propanedioic acid

2-(4-Piperidine)propanedioic acid

Cat. No.: B12100756
M. Wt: 185.18 g/mol
InChI Key: SOXIILDBEGTISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidine)propanedioic acid is a chemical compound of significant interest in medicinal and organic chemistry research, featuring a propanedioic acid (malonic acid) scaffold substituted with a piperidine moiety. The piperidine ring is a prevalent structural feature in pharmaceuticals and biologically active molecules, known for its role in enhancing pharmacokinetic properties and contributing to target engagement . This molecular architecture makes the compound a valuable versatile building block for the synthesis of more complex structures, such as through condensation reactions or further functionalization of the piperidine nitrogen . Researchers value this compound for its potential in drug discovery and development . Piperidine-containing compounds have demonstrated a wide range of biological activities in scientific studies, including serving as inhibitors for central nervous system (CNS) targets like glycine transport, which may have implications for neurological disorders . Furthermore, related piperidin-4-one derivatives have been synthesized and shown to exhibit notable antioxidant and anti-inflammatory activities in vitro, highlighting the potential of this chemical class in the development of new therapeutic agents . The presence of two carboxylic acid groups offers multiple points for conjugation and salt formation, broadening its utility in creating prodrugs or modifying solubility. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-piperidin-4-ylidenepropanedioic acid

InChI

InChI=1S/C8H11NO4/c10-7(11)6(8(12)13)5-1-3-9-4-2-5/h9H,1-4H2,(H,10,11)(H,12,13)

InChI Key

SOXIILDBEGTISH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 Piperidine Propanedioic Acid and Its Structural Analogs

Synthesis of the Piperidine (B6355638) Core Precursors

The formation of the piperidine ring is a critical first step in the synthesis of 2-(4-piperidine)propanedioic acid. Various methods have been developed to achieve this, ranging from the reduction of pyridine (B92270) derivatives to more complex ring-closing and cycloaddition reactions.

Catalytic Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for the synthesis of the piperidine core. mdpi.comresearchgate.net This process typically involves the use of transition metal catalysts under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine ring. mdpi.comresearchgate.net

A variety of catalysts have been employed for this transformation, including rhodium, ruthenium, platinum, and palladium. mdpi.comnih.govgoogle.com For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been shown to facilitate the acid-free hydrogenation of various pyridine derivatives with good yields and selectivity, even in water as a solvent. mdpi.com Electrocatalytic hydrogenation has also emerged as a promising alternative, allowing for the conversion of pyridine to piperidine at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.govacs.org This method offers advantages over traditional high-temperature and high-pressure thermochemical processes. nih.gov

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For example, while palladium-on-carbon (Pd-C) is a widely used and commercially available catalyst, its activity for pyridine hydrogenation is generally considered lower than that of other precious metals like rhodium and ruthenium. google.com However, methods have been developed to directly prepare piperidine derivative hydrochlorates using Pd-C catalyzed hydrogenation of pyridine derivatives. google.com The reduction of pyridine N-oxides to piperidines can also be achieved efficiently using ammonium (B1175870) formate (B1220265) and palladium on carbon under mild conditions. organic-chemistry.org

Table 1: Catalytic Systems for Pyridine Hydrogenation
Catalyst SystemSubstrateKey FeaturesReference
Heterogeneous Cobalt on Titanium NanoparticlesPyridine DerivativesAcid-free conditions, good yields and selectivity, can be performed in water. mdpi.com
Carbon-Supported Rhodium (Electrocatalytic)PyridineAmbient temperature and pressure, high energy efficiency. nih.govacs.org
Palladium on Carbon (Pd-C)Pyridine DerivativesCommercially available, used for direct synthesis of piperidine derivative hydrochlorates. google.com
Palladium on Carbon with Ammonium FormatePyridine N-oxidesMild conditions, high yield. organic-chemistry.org
Borenium Catalysts with HydrosilanesSubstituted PyridinesDiastereoselective reduction under mild conditions. mdpi.com

Ring-Closing Reactions and Cycloadditions for Piperidine Construction

Beyond hydrogenation, a diverse array of ring-closing reactions and cycloaddition strategies have been developed for the synthesis of the piperidine skeleton. nih.gov These methods offer greater control over the substitution pattern and stereochemistry of the final product.

Intramolecular cyclization is a prominent approach, involving the formation of a ring from a single molecule. nih.gov This can be achieved through various metal-catalyzed processes, electrophilic cyclizations, and aza-Michael reactions. nih.gov For instance, ring-closing metathesis has been successfully employed to construct the piperidine ring, offering a powerful tool for creating substituted piperidines. acs.org Another strategy involves the tandem retro-Michael-[2+3]-cycloaddition reaction of carbohydrate-derived azides to form highly functionalized piperidines. tandfonline.com

Cycloaddition reactions, where two or more components combine to form a ring, represent another important class of methods. rsc.orgrsc.org Formal [3+3] cycloadditions, which are stepwise processes, have been utilized to assemble the piperidine ring by forming specific carbon-carbon and carbon-nitrogen bonds. rsc.orgrsc.org These reactions can be designed to proceed through a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.orgrsc.org Additionally, the Diels-Alder reaction, a [4+2] cycloaddition, is a popular method for preparing functionalized dihydropyridines, which can then be reduced to piperidines. rsc.org

Strategies for Introducing the Propanedioic Acid Moiety at the Piperidine 4-Position

Once the piperidine core is established, the next crucial step is the introduction of the propanedioic acid group at the 4-position. The Knoevenagel condensation is a cornerstone reaction for this transformation.

Knoevenagel Condensation Approaches with Piperidine-4-carboxaldehyde or Piperidine-4-one Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound, such as malonic acid or its esters, to a carbonyl group, followed by dehydration. wikipedia.org In the context of synthesizing this compound, this reaction is typically performed using either piperidine-4-carboxaldehyde or piperidine-4-one as the starting material. tandfonline.comsci-hub.se The reaction with an active methylene compound, like malonic acid or diethyl malonate, leads to the formation of a carbon-carbon double bond at the 4-position of the piperidine ring, to which the propanedioic acid moiety is attached. wikipedia.orgtandfonline.com

The Knoevenagel-Doebner modification is a particularly relevant variation where a carboxylic acid group is present in the active methylene compound, and pyridine is often used as the solvent. wikipedia.orgorganic-chemistry.org This modification can lead to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation is typically catalyzed by a base. numberanalytics.com Amine-based organocatalysts are widely employed for this purpose. mdpi.comumich.edu Weakly basic amines, such as piperidine itself, are common catalysts. wikipedia.orgjk-sci.com The use of primary, secondary, and tertiary amines has been extensively studied. tandfonline.commdpi.com For instance, research has shown that primary amine-based catalysts can be more favorable than tertiary amine-based ones in certain Knoevenagel reactions. mdpi.com

The mechanism often involves the deprotonation of the active methylene compound by the amine catalyst to form an enolate ion, which then acts as a nucleophile. numberanalytics.com Alternatively, the amine can react with the carbonyl compound to form an iminium ion, which is more electrophilic and readily reacts with the enolate. organic-chemistry.org Solid amine catalysts, such as amine-functionalized sugarcane bagasse, have also been developed, offering advantages in terms of reusability and application in continuous flow systems. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in a Knoevenagel condensation. nih.govresearchgate.net Several factors influence the outcome of the reaction, including the choice of catalyst, solvent, temperature, and substrate concentration. numberanalytics.com

For example, studies have shown that the reaction can be carried out under mild, ambient temperature conditions. nih.gov The choice of solvent can also play a significant role, with protic solvents sometimes performing better than aprotic ones due to their ability to stabilize intermediates. nih.gov In some cases, the reaction can be performed in water, offering a greener alternative to traditional organic solvents. rsc.org Researchers have also explored solvent-free conditions, further enhancing the environmental friendliness of the process. tandfonline.com The optimization of catalyst loading is another key parameter to consider for achieving high conversion rates. researchgate.net

Table 2: Factors Influencing Knoevenagel Condensation
FactorInfluence on ReactionExamples/ConsiderationsReference
CatalystAffects reaction rate and selectivity. Both homogeneous (e.g., piperidine, pyridine) and heterogeneous (e.g., solid amine catalysts) systems are used.Primary amines can be more effective than tertiary amines in some cases. numberanalytics.commdpi.com
SolventInfluences reaction rate, yield, and selectivity. Can stabilize intermediates.Protic solvents like ethanol (B145695) or even water can be effective. Solvent-free conditions are also possible. numberanalytics.comnih.govrsc.orgtandfonline.com
TemperatureAffects reaction kinetics and equilibrium.Reactions can often be performed at ambient temperature. numberanalytics.comnih.gov
Substrate ConcentrationImpacts the reaction rate and yield.Optimization is necessary for efficient conversion. numberanalytics.com

Enolate Chemistry and Alkylation Strategies for Malonate Attachment

A primary method for attaching the malonate group to the piperidine ring involves enolate chemistry. The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides. openochem.orglibretexts.org In this process, diethyl malonate, which is relatively acidic due to the two flanking carbonyl groups, is deprotonated by a base like sodium ethoxide to form a nucleophilic enolate. openochem.orglibretexts.org This enolate then undergoes an SN2 reaction with an appropriate piperidine-containing electrophile, such as a 4-halopiperidine derivative, to form an α-substituted malonic ester. libretexts.org

The choice of base is critical to ensure complete conversion to the enolate, which allows for better control over the reaction. quimicaorganica.org Strong bases such as lithium diisopropylamide (LDA) or sodium hydride are often employed for this purpose. quimicaorganica.org The reaction conditions, including solvent and temperature, also play a significant role in the reactivity and stability of the enolate. quimicaorganica.org Alkylation reactions are sensitive to steric hindrance, favoring the use of primary or methyl halides. libretexts.org

A general scheme for this process is as follows:

Enolate Formation: Diethyl malonate is treated with a strong base to form the enolate. openochem.org

Alkylation: The enolate reacts with a suitable 4-substituted piperidine electrophile. openochem.org

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and heated in acidic water to yield the final dicarboxylic acid product. openochem.orglibretexts.org

Multi-component Reactions Incorporating Piperidine and Malonic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient route to complex molecules like piperidine derivatives in a single step, often with high atom economy and reduced waste. researchgate.net These reactions can involve the combination of a piperidine precursor, a malonic acid derivative, and other components to rapidly assemble the target structure.

For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been used to synthesize substituted piperidines. researchgate.net While not directly producing this compound, this illustrates the potential of MCRs in creating the core piperidine scaffold which can then be further modified. Another example is the four-component reaction of amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) to produce dihydropyrrol-2-one derivatives. researchgate.net The nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine, is another versatile tool for synthesizing piperidine-based structures. researchgate.net

The advantages of MCRs include good yields, straightforward work-up procedures, and often milder reaction conditions compared to traditional multi-step syntheses. researchgate.net

Functional Group Interconversions and Derivatization from Synthetic Precursors

Functional group interconversions (FGIs) are essential for transforming synthetic precursors into the final this compound. This can involve a range of reactions such as oxidation, reduction, and substitution. solubilityofthings.comslideshare.net

For example, a precursor alcohol can be oxidized to a carboxylic acid. solubilityofthings.com Primary alcohols can be oxidized first to aldehydes and then to carboxylic acids using oxidizing agents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Conversely, carbonyl compounds can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com

Amines can be converted to amides, which can be important intermediates. solubilityofthings.com Halides are good leaving groups and can be displaced in nucleophilic substitution reactions to introduce other functional groups. vanderbilt.edu The choice of reagent is critical for achieving the desired transformation without affecting other parts of the molecule. solubilityofthings.com

Protecting Group Chemistry for Amine and Carboxylic Acid Functionalities

In the multi-step synthesis of complex molecules like this compound, protecting groups are often necessary to temporarily block reactive functional groups and ensure chemoselectivity. wikipedia.orgslideshare.net

Amine Protection: The secondary amine of the piperidine ring is often protected to prevent unwanted side reactions. Common protecting groups for amines include:

Carbobenzyloxy (Cbz): Removed by hydrogenolysis. weebly.com

tert-Butoxycarbonyl (Boc): Removed by treatment with a strong acid. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by a base, such as piperidine. wikipedia.org

Carboxylic Acid Protection: The carboxylic acid groups of the malonate moiety also typically require protection, often as esters. Common protecting groups for carboxylic acids include:

Methyl or Ethyl esters: Removed by acid or base hydrolysis. libretexts.org

Benzyl (B1604629) esters: Removed by hydrogenolysis. libretexts.org

tert-Butyl esters: Removed by acid hydrolysis. weebly.com

The selection of a protecting group strategy depends on the stability of the group to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. weebly.com

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is critical as different isomers can have distinct biological activities. mit.edu This is achieved through stereoselective synthesis, which can involve chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Examples of chiral auxiliaries used in asymmetric synthesis include:

Oxazolidinones: These can be used to direct alkylation reactions. wikipedia.org

Pseudoephedrine: Reacts with a carboxylic acid to form an amide, allowing for stereoselective enolate formation and subsequent reactions. wikipedia.org

Camphorsultam: Has been shown to be effective in Michael additions. wikipedia.org

In the context of this compound, a chiral auxiliary could be attached to the malonate precursor to guide the alkylation with the piperidine electrophile, leading to a specific stereoisomer.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. nih.govrug.nl This approach is highly efficient as only a small amount of the chiral catalyst is needed.

Copper-based chiral catalytic systems have been developed for the enantioselective allylic alkylation with organolithium reagents, demonstrating the potential for creating chiral C-C bonds. nih.gov Palladium-catalyzed asymmetric aminoacetoxylation of alkenes has been used to produce chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org These catalytic methods could potentially be adapted for the asymmetric synthesis of this compound, for instance, by catalyzing the C-C bond formation between the piperidine ring and the malonate group.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is fundamental for elucidating the precise structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are the first step in structural determination. A ¹H NMR spectrum for 2-(4-Piperidine)propanedioic acid would be expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the methine proton at the 2-position of the propanedioic acid chain, and the acidic protons of the carboxyl groups. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule, including the two carbonyl carbons and the carbons of the piperidine ring.

However, a comprehensive search of scientific literature and chemical databases did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound. While data exists for the parent structures, piperidine nist.govchemicalbook.com and propanedioic acid (malonic acid) hmdb.canih.govchemicalbook.comresearchgate.net, this information is not sufficient to accurately predict the exact chemical shifts and coupling constants for the combined molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for Constituent Parts

CompoundAtomPredicted Chemical Shift (ppm)
Propanedioic Acid CH₂~3.4
COOH~11-12
Piperidine H-2, H-6 (axial/equatorial)~2.8
H-3, H-5 (axial/equatorial)~1.5
H-4 (axial/equatorial)~1.5
NH~2.0
Propanedioic Acid C=O~170
CH₂~40
Piperidine C-2, C-6~47
C-3, C-5~27
C-4~25
Note: This table is illustrative and based on data for the individual components, not the target compound.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, confirming the connectivity within the piperidine ring and the link to the propanedioic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, definitively assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection point between the piperidine ring's C4 and the propanedioic acid's C2.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximities of protons, helping to determine the molecule's preferred conformation and the stereochemical relationship between the substituents on the piperidine ring and the chiral center at C2 of the acid.

Despite the power of these techniques, no published studies containing 2D NMR data for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. For this compound, one would expect to observe characteristic vibrational bands:

A broad O-H stretching band for the carboxylic acid groups.

A strong C=O stretching band for the carbonyls.

N-H stretching for the secondary amine in the piperidine ring.

C-H stretching and bending for the aliphatic CH and CH₂ groups.

C-N and C-C stretching vibrations.

A review of available data shows IR spectra for piperidine nist.govchemicalbook.com and propanedioic acid nist.gov, but not for the target compound itself. No Raman spectroscopy data for this compound has been reported.

Table 2: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1720-1700
AmineN-H Stretch3500-3300
AlkaneC-H Stretch3000-2850
Note: This table represents general expected ranges for the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (Molecular Formula: C₈H₁₃NO₄), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

While mass spectra for propanedioic acid nist.gov and various piperidine derivatives nist.gov are available, specific HRMS data for this compound is absent from the scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the definitive, three-dimensional structure of a compound in its solid, crystalline state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles of this compound. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding between the carboxylic acid groups and the piperidine nitrogen.

A search for crystallographic data revealed no published crystal structure for this compound.

Computational and Theoretical Chemical Investigations of 2 4 Piperidine Propanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules like 2-(4-piperidine)propanedioic acid. nih.govdtic.mil These methods allow for the detailed investigation of molecular structure, energetics, and reactivity from first principles.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves finding the minimum energy conformation of both the piperidine (B6355638) ring and the propanedioic acid substituent. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a suitable basis set like 6-311++G(d,p) to ensure accuracy. nih.govresearchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, often performed alongside geometry optimization, provides insights into the distribution of electrons within the molecule. This analysis can reveal important features such as the location of electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity and intermolecular interactions.

Energetics of Protonation States and Tautomerism

The biological activity of this compound can be significantly influenced by its protonation state, as the piperidine nitrogen and the carboxylic acid groups of the propanedioic acid moiety can exist in protonated or deprotonated forms depending on the pH. Quantum chemical calculations can be used to determine the relative energies of these different protonation states. nih.gov This information is vital for understanding how the molecule will behave in a biological environment.

Tautomerism, the interconversion of isomers that differ in the position of a proton, is another important consideration. byjus.comlibretexts.org For the propanedioic acid moiety, keto-enol tautomerism is a possibility, where a proton can move from a carbon atom to an oxygen atom, resulting in an enol form. libretexts.org While the keto form is generally more stable for simple carbonyl compounds, the presence of two carboxylic acid groups could influence this equilibrium. libretexts.orgresearchgate.netpearson.com Computational methods can predict the relative stabilities of these tautomers, providing insight into which form is likely to predominate. nih.gov

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict how it will interact with other molecules. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. nih.gov

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. chemicalbook.comsu.seresearchgate.netipb.ptresearchgate.net By comparing the calculated shifts for different possible conformations and protonation states with experimental NMR data, the most likely structure in solution can be determined.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. nih.govrsc.org This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the molecule.

Conformational Analysis of the Piperidine Ring and Propanedioic Acid Moiety

The flexibility of both the piperidine ring and the propanedioic acid side chain leads to a complex conformational landscape for this compound. Understanding these conformations is crucial as they can significantly impact the molecule's ability to bind to a biological target. mdpi.comnih.gov

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformations: one with the N-H bond in an axial position and the other with it in an equatorial position. wikipedia.org The substituent at the 4-position (the propanedioic acid group) can also be either axial or equatorial.

The propanedioic acid moiety itself has rotational freedom around the C-C bonds, leading to various possible orientations of the two carboxylic acid groups relative to each other and to the piperidine ring.

Interconversion Pathways Between Chair Conformations

The piperidine ring can undergo a "ring flip," which interconverts the two chair conformations. libretexts.orgyoutube.comyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.orgyoutube.com Computational methods can be used to map the energy profile of this interconversion pathway, identifying the transition state and calculating the energy barrier for the ring flip. nih.gov This energy barrier provides information about the rate of interconversion between the two chair forms. The relative stability of the two chair conformations will depend on the steric interactions of the substituents. Generally, conformations with bulky substituents in the equatorial position are more stable. wikipedia.orglibretexts.org

Rotational Barriers and Preferred Rotamers of the Propanedioic Acid Side Chain

The conformational flexibility of this compound is largely determined by the rotational barriers of the propanedioic acid side chain. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energy profiles of rotation around the C-C and C-N bonds. These calculations help in identifying the most stable conformations, or rotamers, of the molecule.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of this compound. The presence of both a hydrogen bond donor (the carboxylic acid protons) and acceptors (the carboxylic acid carbonyl oxygens and the piperidine nitrogen) allows for the formation of internal hydrogen bonds. d-nb.inforesearchgate.net

These interactions can lock the propanedioic acid side chain into a more rigid conformation, thereby reducing the number of accessible rotamers. The strength of these hydrogen bonds can be significant, on the order of 70 kJ/mol for similar systems, imparting partial structural rigidity. d-nb.info The formation of quasi-aromatic hydrogen bonds, where π-electron delocalization contributes to the stability of the hydrogen bond, can further enhance this effect. mdpi.com

The presence and strength of intramolecular hydrogen bonds are highly dependent on the solvent environment. In aprotic solvents, intramolecular hydrogen bonds are generally favored, whereas in protic solvents, competition with solvent molecules for hydrogen bonding can disrupt these internal interactions. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

MD simulations can reveal how the presence of a solvent, such as water, influences the conformational preferences of the molecule. Water molecules can form hydrogen bonds with the carboxylic acid groups and the piperidine nitrogen, competing with and potentially disrupting intramolecular hydrogen bonds. rsc.org This can lead to a different distribution of conformers in solution compared to the gas phase.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. For example, simulations of similar dicarboxylic acids have been used to understand their ability to act as cloud condensation nuclei by studying their interaction with water molecules. rsc.org

Computational Studies of Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These studies can provide detailed information about the transition states, activation energies, and the influence of the solvent on reaction pathways.

Elucidation of Transition States and Activation Energies

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. researchgate.netiu.edu

For reactions involving piperidine derivatives, computational studies have been used to determine activation energies for various processes. For example, in a study of the reaction between 2,4-Thiazolidinedione and p-Methoxybenzaldehyde promoted by piperidine, the activation energy was estimated. researchgate.net Such calculations provide insights into the feasibility and kinetics of a reaction.

Solvation Effects on Reaction Pathways

The solvent can have a profound impact on the mechanism and rate of a reaction. Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. nih.gov

Solvation can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy and even changing the preferred reaction pathway. For instance, in ambimodal periselective reactions, the solvent can control the outcome by favoring one reaction pathway over another. nih.gov Molecular dynamics simulations can be particularly useful in understanding how the dynamic interactions between the solute and solvent molecules influence the reaction course.

Reaction Mechanisms and Reactivity Studies of 2 4 Piperidine Propanedioic Acid

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups on the propanedioic acid chain are the primary sites for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid groups to esters can be achieved by heating with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible and often requires conditions that favor the formation of the ester, such as removing the water produced during the reaction. chemguide.co.uk For dicarboxylic acids, the reaction can yield mono- or di-esters depending on the stoichiometry of the alcohol used. The use of a catalyst comprising a mixture of a sulfur-containing acid (like sulfuric or sulfonic acids) and activated carbon has been shown to produce esters of high purity. google.com

Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. This transformation typically requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. nih.gov Common coupling agents include carbodiimides. Alternatively, heating the dicarboxylic acid with an amine in the presence of a Lewis acid catalyst like niobium pentoxide (Nb2O5) can also yield diamides. nih.govacs.org The choice of reaction conditions is crucial to avoid side reactions, such as those involving the piperidine (B6355638) nitrogen. Iron-catalyzed direct acylation of amines with carboxylic acids under oxygenated conditions has also been reported as an efficient method. rsc.org

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Product Type
Esterification Alcohol, Concentrated H₂SO₄, Heat Mono- or Di-ester
Esterification Alcohol, Sulfur-containing acid/Activated Carbon High-purity ester google.com
Amidation Amine, Coupling Agent (e.g., carbodiimide) Mono- or Di-amide nih.gov
Amidation Amine, Nb₂O₅, Heat Di-amide nih.govacs.org
Amidation Amine, Fe(acac)₃, O₂, Pivalic Acid, Heat Secondary or Tertiary Amide rsc.org

Decarboxylation Pathways and Conditions (e.g., Doebner Modification)

As a substituted malonic acid, 2-(4-Piperidine)propanedioic acid can undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide. This reaction is often facilitated by heat.

The mechanism of the Doebner modification involves the formation of an enolate intermediate which then reacts with the aldehyde. organic-chemistry.org The subsequent elimination of water and decarboxylation are often concerted in refluxing pyridine (B92270). organic-chemistry.org

Table 2: Conditions for Decarboxylation via Doebner Modification

Carbonyl Compound Catalyst/Solvent Key Intermediate Final Product Type
Aldehyde Pyridine, Piperidine (catalytic) α,β-unsaturated dicarboxylic acid α,β-unsaturated monocarboxylic acid organic-chemistry.orgwikipedia.orgtandfonline.com
Ketone Pyridine, Piperidine (catalytic) α,β-unsaturated dicarboxylic acid α,β-unsaturated monocarboxylic acid organic-chemistry.orgwikipedia.orgtandfonline.com

Reactions Involving the Activated Methylene (B1212753) Group

The methylene group (CH₂) situated between the two carboxylic acid groups is "activated" due to the electron-withdrawing nature of the adjacent carbonyls. This makes the protons on this carbon acidic and susceptible to removal by a base, forming a stabilized enolate.

Condensation Reactions with Carbonyl Compounds

The activated methylene group is a key participant in Knoevenagel condensation reactions. wikipedia.orgnih.govjk-sci.com This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The piperidine moiety within the this compound molecule can itself act as the base catalyst, facilitating the deprotonation of the methylene group to form an enolate. jk-sci.comnih.govacs.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. jk-sci.com

The reaction mechanism typically proceeds through the formation of an iminium ion from the aldehyde/ketone and the piperidine catalyst. nih.govacs.orgacs.org The enolate of the malonic acid derivative then attacks this iminium ion. nih.govacs.org The final step is the elimination of the piperidine catalyst to yield an α,β-unsaturated product. nih.govacs.org The formation of the iminium ion is often the rate-determining step. acs.org

Table 3: Knoevenagel Condensation of Substituted Malonic Acids

Carbonyl Reactant Catalyst Solvent Product Type
Benzaldehyde Piperidine Methanol α,β-unsaturated compound nih.govacs.org
5-substituted-2-furaldehydes Piperidinium acetate None (neat) 3-(2-furyl)acrylic acid derivatives researchgate.net
Various Aromatic Aldehydes Piperidine Pyridine Cinnamic acid derivatives ias.ac.in

Michael Addition Reactions

The enolate generated from this compound can also participate in Michael addition reactions . This reaction involves the 1,4-addition of a nucleophile (the Michael donor, in this case, the enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govrsc.org This is a powerful carbon-carbon bond-forming reaction. nih.gov

The reaction is typically catalyzed by a base, which can be the piperidine nitrogen of the molecule itself. The enolate adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. Subsequent protonation yields the final 1,5-dicarbonyl compound. The development of enantioselective Michael additions using organocatalysts has been a significant area of research. nih.govnih.govorganic-chemistry.org

Table 4: Michael Addition with Malonate Derivatives

Michael Acceptor (α,β-Unsaturated Compound) Catalyst Type Product Type
Cinnamones and Chalcones 1,2-diphenylethanediamine Adduct with new C-C bond nih.gov
α,β-unsaturated ketones Primary amine Michael addition product rsc.org
α,β-unsaturated aryl esters Isothiourea (HyperBTM) Enantioselective Michael adduct nih.gov
Acrylic acid derivatives Liquid Ammonia (as solvent and catalyst) Glutaric acid derivatives acs.org

Reactivity of the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic and basic center, allowing for a variety of reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction can be carried out in a solvent like anhydrous acetonitrile (B52724). researchgate.net The use of a base such as potassium carbonate can be employed to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the starting piperidine and slow the reaction. researchgate.net However, the addition of a base might also promote dialkylation. researchgate.net Friedel-Crafts alkylation can also be used to attach piperidine rings to aromatic systems. nih.gov

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or acid anhydrides to form N-acylpiperidines (amides). This reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The synthesis of N-acyl-N-phenyl ureas of piperidine has been reported and these compounds have been evaluated for various biological activities. nih.gov

It is important to note that when carrying out reactions at the carboxylic acid or methylene group, the reactivity of the piperidine nitrogen must be considered. In some cases, protection of the nitrogen atom may be necessary to prevent unwanted side reactions.

Table 5: Reactions at the Piperidine Nitrogen

Reaction Type Reagent Conditions Product
N-Alkylation Alkyl halide (e.g., bromide, iodide) Anhydrous acetonitrile, room temperature researchgate.net N-Alkylpiperidinium salt researchgate.net
N-Alkylation Alkyl halide, K₂CO₃ Dry DMF, room temperature researchgate.net N-Alkylpiperidine researchgate.net
N-Alkylation Substituted benzyl (B1604629) chloride Dichloromethane chemicalforums.com N-Benzylpiperidine chemicalforums.com
N-Acylation Acid chloride/anhydride Base N-Acylpiperidine
N-Acylation Phenyl isocyanate, then acyl chloride Not specified N-Acyl-N-phenyl urea (B33335) of piperidine nih.gov

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is susceptible to both N-alkylation and N-acylation reactions. These transformations are fundamental for the derivatization of the piperidine core, allowing for the introduction of a wide range of substituents.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. The reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the N-alkylation of the piperidine ring can be achieved using alkyl halides. The reaction often requires a base to neutralize the acid formed during the reaction, which can be the piperidine nitrogen itself or an external base. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed.

The presence of the propanedioic acid group can influence the N-alkylation reaction. The acidic protons of the malonic acid can compete with the N-H proton for the base, potentially requiring stoichiometric amounts of base for complete N-alkylation. Furthermore, the carboxylate groups, if deprotonated, can act as internal bases.

A general representation of the N-alkylation of a piperidine derivative is shown below:

ReactantReagentConditionsProduct
PiperidineAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkylpiperidine

N-Acylation: The piperidine nitrogen can also undergo N-acylation with acylating agents such as acid chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The resulting N-acyl derivatives are amides. The malonic acid moiety can also be acylated, particularly at the active methylene carbon, under certain conditions, leading to potential regioselectivity issues. However, N-acylation is generally more facile due to the higher nucleophilicity of the nitrogen atom compared to the enolate of the malonic ester.

Mechanistic studies on the acylation of malonic acid derivatives have shown that the reaction can proceed through the formation of a ketene (B1206846) intermediate, which then acylates the target amine. mdpi.comcapes.gov.br This pathway could also be relevant for the N-acylation of this compound, especially if the malonic acid itself is activated.

Role as a Basic Catalyst in Organic Transformations

The piperidine moiety in this compound can function as a basic catalyst in various organic transformations. Piperidine and its derivatives are well-known organocatalysts, particularly for reactions requiring a mild base. tandfonline.com

One of the most prominent applications of piperidine as a catalyst is in the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters. The piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

The catalytic cycle for a piperidine-catalyzed Knoevenagel condensation is illustrated below:

StepDescription
1Deprotonation of the active methylene compound by piperidine to form an enolate.
2Nucleophilic attack of the enolate on the carbonyl compound.
3Protonation of the resulting alkoxide.
4Dehydration to form the α,β-unsaturated product.

In the case of this compound, the molecule contains both the catalytic piperidine unit and a potential substrate (the malonic acid part). This could lead to intramolecular reactions or influence its catalytic activity in intermolecular reactions. Research has shown that piperidine-based ionic liquids are effective catalysts for C-C bond formation reactions like the Knoevenagel condensation. acs.org While specific studies on the catalytic use of this compound are limited, its structural features suggest potential as a bifunctional catalyst.

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites and a chiral center (if the substituents at the 2 and 4 positions of the piperidine ring are different) in derivatives of this compound raises questions of regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving both the piperidine nitrogen and the malonic acid moiety, regioselectivity becomes a key consideration. For instance, in acylation reactions, competition between N-acylation and C-acylation (at the active methylene group) can occur. Generally, N-acylation is favored due to the higher nucleophilicity of the amine. However, reaction conditions can be tuned to favor C-acylation. For example, using a strong base to generate the enolate of the malonic ester followed by the addition of the acylating agent could promote C-acylation.

Stereoselectivity: The stereochemical outcome of reactions involving this compound is of significant interest, particularly when chiral derivatives are used or when new stereocenters are formed. The piperidine ring can exist in a chair conformation, and the substituents can occupy either axial or equatorial positions. The stereochemistry of the starting material and the reaction mechanism will determine the stereochemistry of the product.

For instance, in hydrogenation reactions of substituted pyridinium (B92312) precursors to piperidines, the stereoselectivity can be controlled by the choice of catalyst and reaction conditions, often leading to the preferential formation of either cis or trans isomers. Similarly, in reactions where a new stereocenter is created at the α-position of the malonic acid, the existing stereocenter at the 4-position of the piperidine ring can direct the stereochemical course of the reaction, leading to diastereoselective outcomes. While specific studies on the stereoselectivity of this compound are not widely reported, general principles of stereoselective synthesis involving piperidine derivatives are well-established and would be applicable.

Design, Synthesis, and Mechanistic Biological Exploration of Derivatives and Analogs

Rational Design Principles for Modulating Molecular Recognition

The design of novel derivatives of 2-(4-piperidine)propanedioic acid is guided by established medicinal chemistry principles to optimize interactions with specific biological targets. These principles include structure-activity relationship (SAR) studies and computational pharmacophore modeling.

SAR studies are crucial for understanding how chemical modifications to the this compound scaffold influence biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features required for potent and selective binding to a target.

For instance, in the development of dual PPARα/γ agonists, several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs were designed and synthesized. nih.gov The SAR of these series was extensively discussed, revealing the importance of specific substitutions on the piperidine (B6355638) ring and the nature of the acidic functionality for dual agonist activity. nih.gov Similarly, in the context of monoamine oxidase (MAO) inhibitors, the substitution on the piperidine ring with small amino functional groups was found to yield compounds with comparatively higher activity for MAO-B inhibition. nih.gov A compound with a para-hydroxy substitution on a piperidine ring demonstrated maximum inhibitory activity against both MAO-A and MAO-B. nih.gov

In another example, the exploration of 4-Azaindole-2-piperidine compounds as agents against Trypanosoma cruzi showed that introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org However, replacing the piperidine with a flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity while retaining enzymatic activity, highlighting the importance of the rigid piperidine ring for cellular effects. nih.gov These studies underscore that even subtle changes, such as ring saturation or the position of a substituent, can dramatically alter biological outcomes. dndi.orgnih.gov

Table 1: Illustrative SAR Data for Piperidine Derivatives

Base ScaffoldModificationTargetChange in ActivityReference
4-Azaindole-2-piperidineIntroduction of unsaturation in piperidine ringTrypanosoma cruzi10-fold increase in potency dndi.org
Piperidine-4-carboxamideReplacement of piperidine with ethylenediamineMtbIMPDHLoss of whole-cell activity nih.gov
Piperine DerivativeSubstitution with para-hydroxy on piperidine ringMAO-A / MAO-BMaximum inhibitory activity observed nih.gov
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamideMoving a chlorine atom from 4- to 2-position on a benzyl (B1604629) ringCarbonic Anhydrase I5-fold decrease in activity nih.gov

This table is for illustrative purposes and synthesizes findings from various studies on piperidine derivatives.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov This ligand-based approach is particularly useful when the 3D structure of the target is unknown. nih.gov

A pharmacophore model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.netnih.govresearchgate.net For piperidine-containing ligands targeting sigma receptors, a common pharmacophore model includes two hydrophobic pockets linked by a central basic core, which is the positively ionizable piperidine nitrogen. nih.gov The distance and arrangement of these features are critical for potent and selective binding. nih.gov

In the design of antipsychotic agents targeting serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, pharmacophore models generated from a series of piperidine and piperazine (B1678402) derivatives identified key features for activity. researchgate.net These models can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel derivatives with improved affinity and selectivity. The process involves aligning active molecules to the generated hypothesis and correlating their fit with their experimental biological activity. nih.gov

Synthetic Approaches to Diversify the this compound Scaffold

The chemical modification of the this compound scaffold is key to generating a diverse library of compounds for biological screening. Synthetic strategies target both the piperidine ring and the propanedioic acid moiety.

The piperidine ring can be modified in numerous ways to explore the chemical space around the core scaffold. nih.gov Industrial synthesis often involves the hydrogenation of pyridine (B92270) precursors, using catalysts like molybdenum disulfide. nih.gov

Recent advances in synthetic chemistry offer more sophisticated methods. For example, a two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling has been developed to streamline the synthesis of complex piperidines. news-medical.net This method uses enzymes to selectively add a hydroxyl group to the piperidine, which can then be used as a handle for further functionalization via nickel-catalyzed cross-coupling. news-medical.net This approach significantly reduces the number of synthetic steps required to build complex, three-dimensional molecules. news-medical.net

Other methods include:

Oxidative amination of alkenes: Gold(I) or palladium catalysts can be used to form substituted piperidines from non-activated alkenes. nih.gov

Reductive hydroamination: An acid-mediated cascade reaction of alkynes can produce stereoselective piperidines. mdpi.com

Intramolecular amination: Iron-catalyzed reductive amination or reactions of methoxyamine-containing boronic esters provide routes to various piperidine structures. mdpi.com

These synthetic routes allow for the introduction of various substituents and the creation of condensed or spiro-piperidine systems, greatly expanding the structural diversity of the derivatives. researchgate.netnih.gov

The propanedioic acid (malonic acid) portion of the scaffold is highly amenable to chemical modification. ontosight.ai The two carboxylic acid groups can be readily converted into a wide range of functional groups, including esters, amides, and hydroxamic acids, or can participate in condensation reactions.

Esterification and Amidation: The carboxylic acid groups can be converted to esters or amides by reacting with various alcohols or amines. For example, in the synthesis of carbonic anhydrase inhibitors, a piperidine-4-carboxylic acid was treated with substituted benzylamines in the presence of a coupling agent like EDCI to form the desired amide derivatives. nih.gov

Hydroxamic Acid Formation: Hydroxamic acids are potent metal-chelating groups and are valuable functional groups in medicinal chemistry, particularly as inhibitors of metalloenzymes. nih.gov They can be synthesized from the corresponding carboxylic acids or esters. nih.gov

Decarboxylation: Malonic acid and its derivatives can undergo decarboxylation, often upon heating, to yield substituted acetic acid derivatives, providing another pathway for structural diversification.

These modifications not only alter the physical properties of the molecule, such as solubility and lipophilicity, but also introduce new points of interaction with biological targets.

Table 2: Examples of Synthetic Transformations on the Scaffold Moieties

MoietyReaction TypeReagents/ConditionsResulting Functional GroupReference
PiperidineBiocatalytic C-H OxidationEnzymes, Nickel ElectrocatalysisHydroxylated Piperidine, C-C coupled products news-medical.net
PiperidineReductive HydroaminationAcid, Silane ReductantSubstituted Piperidine mdpi.com
Propanedioic AcidAmide CouplingSubstituted Amines, EDCICarboxamide nih.gov
Carboxylic AcidHydroxamic Acid SynthesisHydroxylamineHydroxamic Acid nih.gov
Dehydropiperidine EsterBasic HydrolysisSodium HydroxideCarboxylic Acid (with double bond migration) nih.gov

Mechanistic Investigations of Molecular Interactions with Biological Targets

Understanding how derivatives of this compound interact with their biological targets at a molecular level is crucial for rational drug design. This is often achieved through a combination of computational modeling and biophysical techniques.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active site of a target protein. nih.gov For instance, in a study of sigma-1 receptor (S1R) ligands, docking studies showed that piperidine-based compounds orient themselves within the receptor's binding site to place the positively charged piperidine nitrogen in a position to form a crucial interaction with the amino acid residue Glu172. nih.gov The simulations also helped to explain differences in binding affinity between analogs by revealing how well they occupy key hydrophobic pockets within the binding site. nih.gov

These computational insights are often validated by experimental methods. X-ray crystallography can provide a high-resolution picture of the ligand bound to its target, confirming the binding pose and specific molecular interactions. For example, the co-crystal structure of an inhibitor bound to its target enzyme, MtbIMPDH, substantiated the critical role of a cyclohexyl group that had been predicted by SAR studies. nih.gov Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are used to confirm the structure and conformation of the synthesized molecules, which is essential for interpreting interaction data. mdpi.com For example, 2D NMR experiments were used to confirm an unexpected double bond migration that occurred during the synthesis of a series of piperidine derivatives. nih.gov Together, these methods provide a detailed understanding of the molecular interactions that drive biological activity, guiding future design efforts.

Enzyme Inhibition Studies: Understanding Binding Modes and Catalytic Mechanism Interference

Derivatives of this compound have been investigated as potential enzyme inhibitors. Understanding how these compounds interact with enzyme active sites and interfere with catalytic mechanisms is crucial for the development of targeted therapeutics.

Enzyme kinetics studies are fundamental to characterizing the inhibitory action of this compound derivatives. By analyzing reaction rates under varying substrate and inhibitor concentrations, the mode of inhibition can be determined.

Different types of enzyme inhibitors affect kinetic parameters in distinct ways, which can be visualized using Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). khanacademy.org

Noncompetitive inhibitors bind to a site other than the active site and reduce the efficiency of the enzyme. This decreases the Vₘₐₓ but does not change the Kₘ. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vₘₐₓ and Kₘ. khanacademy.org

For example, studies on spiro[chromanone-2,4'-piperidine]-4-one derivatives have shown their potential as inhibitors of fatty acid synthesis in pathogens. nih.gov Bioassays revealed that several of these compounds exhibited significant inhibitory activities against various pathogenic bacteria, with EC₅₀ values in the low microgram per milliliter range. nih.gov Further investigation indicated that these compounds interfere with the mRNA expression levels of genes related to the fatty acid synthesis process. nih.gov

Similarly, the kinetic mechanism of isocyanide hydratase (ICH) catalysis has been investigated using pre-steady-state kinetics. The data was fitted to a kinetic model to determine the rate constants for the steps in the wild-type ICH mechanism, involving the substrate, the enzyme-linked thioimidate intermediate, and the product. chemrxiv.org

The table below summarizes the effects of different types of inhibitors on enzyme kinetics.

Inhibition TypeEffect on VₘₐₓEffect on KₘBinding Site
CompetitiveUnchangedIncreasedActive Site
NoncompetitiveDecreasedUnchangedAllosteric Site
UncompetitiveDecreasedDecreasedEnzyme-Substrate Complex

This table is based on general principles of enzyme kinetics.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into how this compound derivatives bind to enzymes. chemrxiv.orgnih.govutupub.fi These techniques can predict the binding poses of ligands within the enzyme's active site and simulate the dynamic behavior of the enzyme-ligand complex over time. chemrxiv.orgnih.govutupub.fi

Molecular docking studies have been employed to investigate the binding modes of various piperidine derivatives. For instance, in the study of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents, docking was used to determine the interactions between the ligands and the active site of acetylcholinesterase. nih.gov The results showed a significant hydrogen bond between the carbonyl group of the most active compound and tyrosine 121 in the enzyme's active site. nih.gov

MD simulations can further elucidate the stability of these interactions and the conformational changes that occur upon ligand binding. For example, a 100-ns MD simulation was used to examine the stability of human pancreatic α-amylase in complex with inhibitors. nih.gov Such simulations can reveal crucial information about the structural and dynamic properties of the system. utupub.fi These computational approaches have been successfully used to reconstruct the complete binding process of enzyme-inhibitor complexes, providing a detailed kinetic pathway from the initial diffusion of the ligand to its final bound state. nih.gov

The following table presents a hypothetical summary of computational data for a derivative of this compound.

ParameterValueMethod
Binding Free Energy-12.74 kcal/molMolecular Docking
Key Interacting ResiduesTyr121, Phe330, Trp279Molecular Docking
RMSD of Ligand< 2 ÅMolecular Dynamics
Simulation Time100 nsMolecular Dynamics

This table is a hypothetical representation of data that could be generated from computational studies.

Receptor Binding Studies: Elucidating Agonism/Antagonism Mechanisms

Derivatives of this compound are also designed to interact with specific receptors, acting as either agonists (activators) or antagonists (blockers). Understanding these mechanisms is key to developing drugs with specific pharmacological profiles.

Radioligand binding assays are a common method to determine the affinity of a compound for a particular receptor. nih.gov These assays measure the concentration of the ligand required to occupy 50% of the receptors (Kᵢ or IC₅₀ value). A lower value indicates a higher affinity.

Studies on piperidine derivatives have revealed their potential to interact with multiple receptors. For example, certain piperidine derivatives have shown high affinity for both histamine (B1213489) H₃ and sigma-1 receptors. nih.gov The piperidine moiety is considered a critical structural element for this dual activity. nih.gov In one study, comparing a piperazine derivative (Kᵢ = 1531 nM for σ₁R) with its piperidine counterpart (Kᵢ = 3.64 nM for σ₁R) highlighted the importance of the piperidine ring for high sigma-1 receptor affinity. nih.gov

The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others. This is a crucial aspect of drug design to minimize off-target effects. For example, some piperidine derivatives show higher affinity for the σ₁ receptor compared to the σ₂ receptor. nih.gov

The table below shows hypothetical affinity data for a series of this compound derivatives.

CompoundReceptor X (Kᵢ, nM)Receptor Y (Kᵢ, nM)Selectivity (Y/X)
Derivative A1050050
Derivative B510020
Derivative C100200.2

This table is a hypothetical representation of ligand affinity and selectivity data.

Understanding the three-dimensional interactions between a ligand and its receptor is crucial for structure-based drug design. X-ray crystallography and molecular modeling techniques are used to visualize and analyze these interactions at the atomic level. mdpi.comnih.govresearchgate.net

For the sigma-1 (σ₁) receptor, a key pharmacophoric requirement for ligand binding is the presence of a piperidine nitrogen atom, which interacts with a positive ionizable residue in the binding site. mdpi.com Molecular dynamics simulations have shown that hydrophilic interactions with Glu172 and hydrophobic interactions with residues like Tyr120, Val162, Leu105, and Ile124 are important for ligand affinity towards the σ₁ receptor. mdpi.com

Crystal structures of the σ₁ receptor in complex with various ligands have provided a detailed framework for understanding the molecular pharmacology of these compounds. nih.govresearchgate.net These studies have revealed that ligands can bind in similar locations but with different orientations, leading to distinct pharmacological effects (agonism vs. antagonism). researchgate.net For instance, the binding of the endogenous neurosteroids progesterone (B1679170) and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) to the σ₁ receptor occurs at a similar location mainly through hydrophobic interactions, but with opposite binding orientations. researchgate.net

Interaction with Other Biomolecules (e.g., DNA, Proteins) at a Molecular Level

Beyond enzymes and receptors, derivatives of this compound can interact with other essential biomolecules like DNA and various proteins. These interactions can have significant biological consequences.

The interaction of small molecules with DNA can occur through several modes, including intercalation (inserting between base pairs), groove binding, and covalent binding. researchgate.netnih.gov For example, the replacement of an ammine group in cisplatin (B142131) with a piperidine ligand was found to reduce the affinity of high mobility group proteins to the DNA cross-links formed by the platinum complex. nih.gov This suggests that the piperidine moiety can influence the recognition of DNA adducts by cellular proteins. nih.gov

The interaction between proteins is a fundamental process in many cellular functions. Small molecules that can modulate these protein-protein interactions (PPIs) are of great interest as potential therapeutics. nih.govmdpi.com Computational methods are often used to identify and design small molecule inhibitors of PPIs. nih.gov Aromatic residues are frequently involved in protein-ligand binding and protein stability through various non-covalent interactions. researchgate.net

Development of Chemical Probes for Cellular and Biochemical Pathway Studies

The strategic design and application of chemical probes are fundamental to elucidating the complex roles of proteins in cellular and biochemical pathways. news-medical.net Chemical probes, which are small molecules designed to selectively interact with a specific protein target, enable the modulation of protein function and the investigation of its downstream effects. news-medical.net The development of such tools from a core scaffold like this compound, while not yet explicitly detailed in the scientific literature, represents a promising avenue for biological exploration. The piperidine moiety is a common feature in many FDA-approved drugs and biologically active compounds, suggesting its potential as a privileged scaffold for probe development. enamine.net

The transformation of a parent compound into a suite of chemical probes involves the rational incorporation of various functionalities to enable target identification, visualization, and quantification. This process typically requires a detailed understanding of the structure-activity relationship (SAR) of the parent compound and its analogs. For a hypothetical probe development program centered on this compound, the initial steps would involve the synthesis of derivatives to identify key interaction points and to establish which positions on the molecule can be modified without ablating biological activity.

A critical aspect of probe development is the ability to functionalize the core scaffold at specific positions. Recent advances in synthetic chemistry offer a range of methods for the site-selective functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H insertion and cyclopropanation can be employed to introduce substituents at the C2, C3, and C4 positions of the piperidine ring, with the site of functionalization being controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov Furthermore, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling presents a streamlined strategy for creating complex and functionalized piperidines. news-medical.net Such methodologies could be hypothetically applied to this compound to append reporter groups, affinity tags, or photoreactive moieties.

The propanedioic acid side chain of the parent compound also offers a handle for chemical modification. Standard peptide coupling chemistries could be utilized to attach linkers of varying lengths and compositions, which in turn could be connected to a variety of functional groups. The choice of the attachment point, whether on the piperidine ring or the propanedioic acid moiety, would be guided by SAR data to minimize disruption of the compound's interaction with its biological target.

The design of chemical probes derived from this compound would likely fall into several categories, each tailored for specific experimental applications:

Affinity-based probes: These probes are designed for target identification and validation. A common strategy involves the incorporation of a biotin (B1667282) tag, often via a flexible linker, to enable the capture and enrichment of the target protein from cell lysates. The choice of the linker is crucial to ensure that the biotin moiety does not sterically hinder the interaction of the probe with its target.

Fluorescent probes: For visualizing the subcellular localization of a target protein, a fluorescent dye can be conjugated to the parent compound. The selection of the fluorophore would depend on the specific imaging application, with considerations for photostability, brightness, and spectral properties to avoid overlap with endogenous fluorescence.

Photoaffinity probes: To covalently label the target protein, a photoreactive group, such as a diazirine or an aryl azide, can be incorporated into the probe's structure. Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, facilitating unambiguous target identification.

The development of these probes would be an iterative process, involving cycles of design, synthesis, and biological evaluation. The characterization of these probes would include assessing their selectivity, potency, and on-target engagement in cellular and biochemical assays. The availability of structurally related but inactive control compounds is also crucial for validating the specificity of the observed biological effects. ccspublishing.org.cn

While the direct application of this compound in the development of chemical probes has not been documented, the principles of probe design and the synthetic methodologies available for piperidine functionalization provide a clear roadmap for how such a program could be undertaken. The biological activities of various piperidine-containing compounds, which range from anticancer to neuroprotective effects, suggest a rich landscape of potential targets for probes based on this scaffold. nih.govajchem-a.com The successful development of such probes would provide invaluable tools for dissecting the biological pathways in which the targets of this compound and its derivatives are involved.

Table of Hypothetical Chemical Probes Derived from this compound

Compound NameStructureProbe TypeApplication
2-(1-(Biotin-PEG4-carbonyl)piperidin-4-yl)propanedioic acid[Image of the chemical structure of 2-(1-(Biotin-PEG4-carbonyl)piperidin-4-yl)propanedioic acid]Affinity ProbeTarget pull-down and identification
2-(1-(5-Fluoresceinyl-amido-PEG2-carbonyl)piperidin-4-yl)propanedioic acid[Image of the chemical structure of 2-(1-(5-Fluoresceinyl-amido-PEG2-carbonyl)piperidin-4-yl)propanedioic acid]Fluorescent ProbeCellular imaging and localization studies
2-(1-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoyl)piperidin-4-yl)propanedioic acid[Image of the chemical structure of 2-(1-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoyl)piperidin-4-yl)propanedioic acid]Photoaffinity ProbeCovalent labeling and target validation

Advanced Methodological Considerations and Interdisciplinary Approaches in Research

Chemoinformatic and Cheminformatic Tools for Compound Design and Data Analysis

Chemoinformatics provides essential computational tools for the rational design of molecules like 2-(4-Piperidine)propanedioic acid and for analyzing large datasets to predict their properties and biological activities. neovarsity.orgnih.gov These tools enable researchers to model and analyze compounds in silico, saving significant time and resources. nih.gov

For a molecule containing a piperidine (B6355638) scaffold, a common fragment in pharmaceuticals, these tools are particularly valuable. enamine.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are used to build mathematical models that correlate the chemical structure of piperidine derivatives with their biological activity. tandfonline.comresearchgate.netnih.gov These models can predict the activity of novel compounds before they are synthesized. nih.govnih.gov For example, QSAR models have been developed for various piperidine derivatives to predict their activity as enzyme inhibitors or their toxicity. researchgate.netnih.gov

Tool/TechniqueApplication in Research of this compound
QSAR (Quantitative Structure-Activity Relationship) Predict biological activity based on structural features of piperidine and malonic acid derivatives. tandfonline.comnih.gov
Pharmacophore Modeling Identify key structural features necessary for target interaction. nih.gov
Molecular Docking Simulate the binding of the compound to potential protein targets, such as enzymes or receptors. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Study the conformational flexibility and stability of the compound and its complexes with biological targets. nih.gov
ADME/T Prediction Computationally estimate properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov
Virtual Library Design Generate and evaluate virtual derivatives of the core scaffold to prioritize synthetic efforts. whiterose.ac.ukrsc.orgrsc.org

High-Throughput Screening Methodologies for Library Evaluation

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds (known as libraries) to identify those that have a desired biological effect. chemdiv.com This automated process is crucial for discovering "hit" compounds from diverse chemical libraries, which can include derivatives of this compound. chemdiv.comresearchgate.net

A screening library containing this compound and its analogs would be designed to explore a specific chemical space. nih.govnih.gov The design of such libraries often benefits from chemoinformatic analysis to ensure structural diversity and optimal physicochemical properties. nih.govthermofisher.com For instance, a library might be created to test for inhibition of a particular enzyme, where the malonic acid moiety could act as a competitive inhibitor, a known characteristic of malonate derivatives. nih.govwikipedia.org

The screening process involves several stages, starting with a primary assay to identify initial hits. These hits are then subjected to a series of secondary and confirmatory assays to eliminate false positives and to characterize the activity of the confirmed compounds more thoroughly. chemdiv.com Various detection technologies, such as fluorescence, luminescence, and absorbance, are used in HTS assays, which can be performed in high-density formats like 1536-well plates. chemdiv.com

HTS Assay TypePrincipleRelevance for this compound
Biochemical Assays Measures the effect of a compound on a purified target, such as an enzyme or receptor.Could be used to test for inhibition of specific enzymes, leveraging the malonic acid substructure. nih.gov
Cell-Based Assays Measures the effect of a compound on whole cells, providing data in a more biologically relevant context.Could assess the compound's ability to modulate cellular pathways or its general cytotoxicity.
Reporter Gene Assays Uses a reporter gene (e.g., luciferase) to monitor the activation or inhibition of a specific signaling pathway.Useful for identifying compounds that affect gene expression regulated by a target of interest.
Fragment-Based Screening Screens smaller, low-complexity molecules ("fragments") to identify those that bind to a target.The piperidine or malonic acid moiety could be part of a fragment library to find initial binding interactions. rsc.orgrsc.org

Application of Green Chemistry Principles in Synthetic Route Development

Green chemistry focuses on designing chemical processes and products that minimize the use and generation of hazardous substances. sphinxsai.comunibo.it The synthesis of this compound can be evaluated and optimized using these principles to create more sustainable and environmentally friendly methods.

Key principles of green chemistry applicable to its synthesis include:

Atom Economy : Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer alternatives. For example, research has explored the use of deep eutectic solvents (DES) or water as greener media for the synthesis of piperidine derivatives. researchgate.netacs.org

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. This includes the use of metal catalysts (e.g., Ruthenium, Rhodium, Iron) or organocatalysts for synthesizing the piperidine ring. mdpi.comnih.govnih.govorganic-chemistry.org

Use of Renewable Feedstocks : Sourcing starting materials from renewable sources. For instance, there is growing interest in producing propanedioic acid (malonic acid) and piperidine from biomass-derived platform chemicals like furfural (B47365). nih.govresearchgate.neteuropa.eu

One established "green" approach to piperidone synthesis, a precursor to piperidines, avoids the classical Dieckman condensation, offering significant advantages in efficiency and waste reduction. nih.govresearchgate.net Similarly, sustainable industrial production of propionic acid, a related carboxylic acid, has shifted towards more efficient catalytic processes like the hydroformylation of ethylene. researchgate.netnih.gov These strategies could be adapted for the synthesis of this compound. nih.gov

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Optimizing reaction conditions to minimize byproduct formation. sphinxsai.com
Catalysis Using catalytic hydrogenation with catalysts like Rh/C or RuCl₃ to reduce pyridine (B92270) precursors, or iron-catalyzed reductive amination. mdpi.comorganic-chemistry.org
Safer Solvents Employing water, deep eutectic solvents, or minimizing solvent use altogether. researchgate.netacs.org
Renewable Feedstocks Exploring synthetic pathways from bio-based sources like glucose or furfural to produce the core chemical scaffolds. sphinxsai.comnih.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. sphinxsai.com

Integration of In Silico and Experimental Methodologies

The most powerful approach in modern chemical research involves the tight integration of computational (in silico) and experimental (in vitro/in vivo) methods. This iterative cycle allows for more efficient and targeted research, reducing the number of compounds that need to be synthesized and tested. nih.govresearchgate.net

For a compound like this compound, the process could begin with in silico design. Chemoinformatic tools can be used to design a virtual library of derivatives with potentially improved properties. cyberleninka.ru QSAR and molecular docking studies can then prioritize a smaller, more promising set of candidates for synthesis. researchgate.netresearchgate.net

Following synthesis, these prioritized compounds are tested experimentally. The results from these experiments—such as their actual biological activity or metabolic stability—are then used to refine the computational models. tandfonline.comtandfonline.com This feedback loop, where experimental data improves the predictive power of the in silico models, is a hallmark of modern drug discovery and chemical biology. nih.gov This integrated approach has been successfully applied to the development of libraries of piperidine analogues, combining computational design with high-throughput synthesis and purification technologies. nih.govnih.gov

This cycle of design, synthesis, testing, and model refinement accelerates the optimization process, leading to the identification of superior molecules more rapidly than with either approach used in isolation.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Contributions and Key Discoveries

The study of 2-(4-Piperidine)propanedioic acid and its analogs is situated within the broader, dynamic field of piperidine (B6355638) chemistry. The piperidine scaffold is a crucial structural motif in numerous pharmaceuticals and natural products, valued for its influence on pharmacokinetic and pharmacodynamic properties such as membrane permeability, receptor binding, and metabolic stability. nih.govresearchgate.net Research has led to the development of diverse synthetic methodologies for creating substituted piperidines, including hydrogenation of pyridines, various cyclization strategies like aza-Michael reactions, and innovative techniques such as gold-catalyzed annulations. nih.govajchem-a.com These methods have enabled the synthesis of a wide array of piperidine derivatives with significant biological activities, including anti-Alzheimer's, anticonvulsant, and antioxidant properties. ajchem-a.com

Specifically, derivatives of piperidinecarboxylic acids, a class to which this compound belongs, have been synthesized and investigated for various therapeutic applications. For instance, piperidine-3-carboxylic acid analogs have been explored as potential anticonvulsants. ajchem-a.com The synthesis of such compounds often involves multi-step processes, starting from precursors like substituted pyridines or employing cyclization reactions. nih.govgoogle.com The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids, and its principles can be applied to the synthesis of complex structures like this compound, where a piperidine moiety is introduced to a malonic acid backbone. uomustansiriyah.edu.iqmasterorganicchemistry.comucalgary.ca This involves the alkylation of a malonic ester with a suitable piperidine-containing electrophile, followed by hydrolysis and decarboxylation. masterorganicchemistry.comucalgary.ca

Recent breakthroughs in synthetic chemistry, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, are dramatically simplifying the synthesis of complex piperidines, reducing multi-step sequences to just a few, cost-effective steps. news-medical.netmedhealthreview.com These advancements are crucial for accelerating drug discovery and making the synthesis of complex molecules like this compound and its derivatives more efficient. news-medical.netmedhealthreview.com

Identification of Remaining Challenges and Unresolved Research Questions

Despite significant progress, the synthesis and study of complex piperidine derivatives like this compound present ongoing challenges. A primary hurdle is the development of highly efficient and stereoselective synthetic routes. While numerous methods exist for piperidine synthesis, achieving specific substitution patterns and controlling stereochemistry, especially in polysubstituted rings, remains a significant challenge. nih.govacs.org Many current synthetic pathways are lengthy and may suffer from low yields, necessitating the use of expensive catalysts or harsh reaction conditions. nih.govgoogle.com

A key unresolved question pertains to the full spectrum of biological activities for this compound itself. While the broader class of piperidine derivatives shows diverse pharmacological potential, the specific targets and mechanisms of action for this particular compound are not well-elucidated. clinmedkaz.orgnih.gov The interaction of the propanedioic acid moiety with biological systems, in concert with the piperidine ring, requires deeper investigation. Furthermore, the influence of stereoisomerism on the biological activity of substituted piperidines is a critical area that demands more systematic exploration. nih.gov For many complex piperidines, including analogs of this compound, the precise conformational dynamics and their impact on receptor binding and efficacy are not fully understood.

Future Directions for Academic Inquiry

Future research should prioritize the development of more atom-efficient and modular synthetic strategies for this compound and its complex analogs. news-medical.netmedhealthreview.com This includes leveraging recent advancements in catalysis, such as photoredox and biocatalysis, to forge new carbon-carbon and carbon-heteroatom bonds under milder conditions. news-medical.netmit.edu Diversity-oriented synthesis approaches could be employed to rapidly generate libraries of analogs with varied substitution patterns on the piperidine ring, allowing for a more comprehensive exploration of the structure-activity relationship. nih.gov The development of one-pot or tandem reactions that combine multiple synthetic steps would also significantly improve efficiency and reduce waste. ajchem-a.com

Achieving precise control over the stereochemistry of substituted piperidines is paramount for understanding their biological function. acs.orgnih.gov Future work should focus on developing novel stereoselective synthetic methods, including asymmetric catalysis and the use of chiral auxiliaries, to access all possible stereoisomers of this compound derivatives. google.comrsc.org Advanced analytical techniques, coupled with computational modeling, will be essential to elucidate the three-dimensional structures and conformational preferences of these molecules and to correlate specific stereoisomers with their biological activities. nih.gov

Computational modeling and in silico screening are powerful tools for accelerating drug discovery. clinmedkaz.orgnih.govnih.gov Future research should employ advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to predict the binding modes of this compound analogs with various biological targets. nih.govresearchgate.net These models can help in understanding the key molecular interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors or modulators. nih.govmdpi.com Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be crucial for prioritizing compounds with favorable drug-like characteristics. researchgate.net

While piperidine derivatives are known to interact with a range of conventional targets, there is a vast, unexplored space of potential biological interactions. clinmedkaz.orgnih.gov Future investigations should aim to identify novel and unconventional biological targets for this compound and its analogs. This could involve high-throughput screening against diverse target classes, including enzymes like topoisomerases and kinases, as well as ion channels and protein-protein interactions. nih.govnih.gov For instance, malonic acid derivatives have shown inhibitory activity against enzymes like CD73, an emerging cancer immunotherapy target. nih.gov Investigating the potential of this compound derivatives in this context could open new therapeutic avenues. Once promising hits are identified, detailed mechanistic studies will be necessary to elucidate the precise molecular interactions and signaling pathways involved. nih.gov

Application in Materials Science beyond Biological Systems

While the primary research focus for many piperidine derivatives lies within the biological and pharmaceutical realms, the unique structural characteristics of this compound present intriguing possibilities for its application in materials science, particularly in the synthesis of novel polymers and coordination compounds. The bifunctional nature of this molecule, possessing both a reactive secondary amine within the piperidine ring and two carboxylic acid groups, allows it to act as a versatile building block for various material architectures.

The dicarboxylic acid moiety is a well-established functional group for the synthesis of polymers such as polyesters and polyamides. These classes of polymers are of significant commercial and industrial importance. The incorporation of a piperidine ring into the polymer backbone could impart specific properties, such as altered thermal stability, mechanical strength, and solubility. Research into polyamides has shown that the introduction of cyclic structures into the polymer chain can influence the glass transition temperature and crystallinity. For instance, the incorporation of piperazine (B1678402), a related cyclic diamine, into the backbone of polyamides has been shown to modify their thermal and mechanical properties. researchgate.net Similarly, aromatic polyamides containing pyridine (B92270) moieties have demonstrated good mechanical properties, with tensile moduli in the range of 2.35 to 2.87 GPa. nih.gov While direct studies on polymers derived from this compound are not prevalent, the principles established with analogous structures suggest a pathway for creating novel materials with tailored characteristics. The synthesis of such polymers would typically involve condensation polymerization reactions. nih.govresearchgate.net

In the realm of coordination chemistry, dicarboxylic acids are extensively used as organic linkers to construct coordination polymers and metal-organic frameworks (MOFs). nih.govlabscoop.commdpi.com These materials are crystalline structures composed of metal ions or clusters connected by organic ligands, creating one-, two-, or three-dimensional networks. The properties of these frameworks, such as porosity, stability, and functionality, are highly dependent on the nature of the metal center and the organic linker.

Pyridine-dicarboxylic acids, for example, are widely employed as linkers due to their ability to form stable complexes with a variety of metal ions, leading to materials with applications in catalysis, gas storage, and separation. nih.gov The nitrogen atom in the pyridine ring can also participate in coordination, influencing the resulting structure and its properties. Given that this compound also contains a nitrogen-bearing heterocycle in addition to the dicarboxylic acid groups, it has the potential to act as a versatile linker in the formation of novel coordination polymers and MOFs. The piperidine nitrogen could coordinate to metal centers, potentially leading to unique network topologies and functionalities not observed with simpler dicarboxylic acids. The synthesis of such coordination polymers often involves hydrothermal or solvothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent under controlled temperature and pressure. acs.org The resulting materials could exhibit interesting magnetic, luminescent, or catalytic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Piperidine)propanedioic acid, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of piperidine derivatives with propanedioic acid precursors. Key steps include:

  • Reaction Optimization : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates. Purity (>95%) is confirmed via HPLC or NMR .
  • Yield Improvement : Temperature control (0–25°C) and stoichiometric adjustments to enhance efficiency .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with solvents (e.g., water, DMSO) at 25°C. Quantify via UV-Vis spectroscopy .
  • Stability Testing : Accelerated degradation studies under thermal (40–80°C) and pH (2–12) stress. Monitor decomposition via LC-MS .
  • Data Interpretation : Compare results with structurally similar piperidine-propanedioic acid derivatives to identify trends .

Q. What analytical methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and carboxylate groups .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., C₈H₁₃NO₄) .
  • Purity Assessment :
  • HPLC : Use C18 columns with UV detection at 210 nm; >98% purity threshold for research-grade material .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : Eye wash stations and emergency showers must be accessible. For spills, neutralize with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables .
  • Structural Analog Analysis : Compare activity with derivatives (e.g., 4-hydroxypiperidine analogs) to identify critical functional groups .
  • Data Normalization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Q. What computational approaches are effective for modeling the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes (e.g., dehydrogenases). Validate with crystallographic data .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR Modeling : Corrogate electronic properties (e.g., logP, polar surface area) with activity data from PubChem .

Q. How can structure-activity relationships (SAR) be established for novel derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., alkyl chains, halogens) on the piperidine ring. Track yields and purity .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and compare with parent compound .
  • Statistical Analysis : Use multivariate regression to link structural descriptors (e.g., steric bulk) to activity trends .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to UV light, oxidants (H₂O₂), or hydrolytic enzymes. Monitor via LC-MS for breakdown products .
  • Metabolite Identification : Incubate with liver microsomes; identify metabolites using tandem mass spectrometry .
  • Ecotoxicity Assessment : Evaluate degradation products for environmental persistence using OECD 301 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.